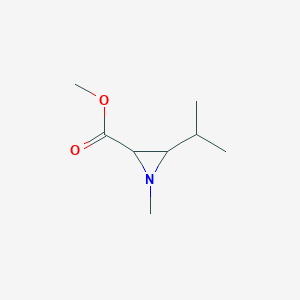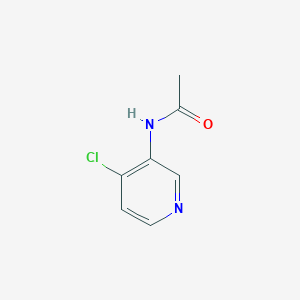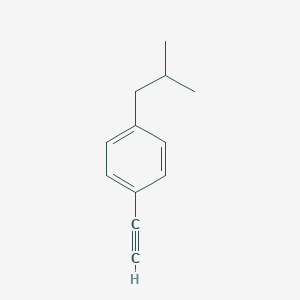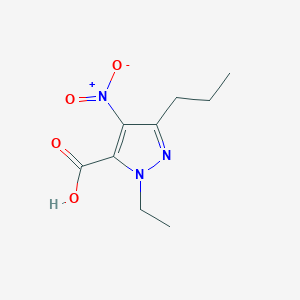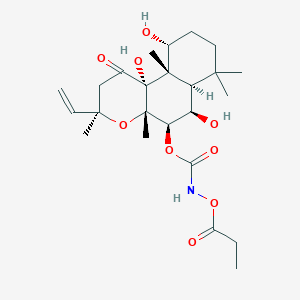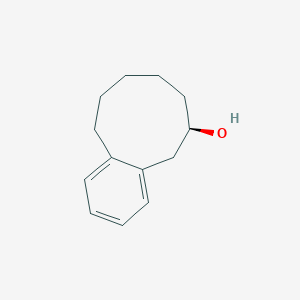
1,2-Benzocyclononen-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzocyclononen-3-ol is a chemical compound with the molecular formula C9H10O. It is a cyclic ketone that is commonly used in scientific research for its unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Benzocyclononen-3-ol is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways within cells. Specifically, it has been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS) and inflammation.
Biochemische Und Physiologische Effekte
1,2-Benzocyclononen-3-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of ROS and pro-inflammatory cytokines in vitro. Additionally, it has been shown to increase the activity of certain antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1,2-Benzocyclononen-3-ol is its ability to exhibit antioxidant and anti-inflammatory effects in vitro. This makes it a useful tool for studying the mechanisms underlying these processes. However, one limitation is that its effects may not necessarily translate to in vivo models.
Zukünftige Richtungen
There are several future directions for research involving 1,2-Benzocyclononen-3-ol. One potential area of study is its potential therapeutic effects for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 1,2-Benzocyclononen-3-ol and its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of 1,2-Benzocyclononen-3-ol can be achieved through a multistep process that involves the reaction of 1,3-cyclohexadiene with a variety of reagents. One common method involves the reaction of 1,3-cyclohexadiene with sulfuric acid to form the corresponding diene sulfate. This intermediate can then be reacted with sodium hydroxide to form the desired product.
Wissenschaftliche Forschungsanwendungen
1,2-Benzocyclononen-3-ol has been used in a variety of scientific research studies due to its unique properties. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-tumor effects in vitro. Additionally, it has been shown to have potential therapeutic effects for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
127654-55-1 |
|---|---|
Produktname |
1,2-Benzocyclononen-3-ol |
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
(6R)-6,7,8,9,10,11-hexahydro-5H-benzo[9]annulen-6-ol |
InChI |
InChI=1S/C13H18O/c14-13-9-3-1-2-6-11-7-4-5-8-12(11)10-13/h4-5,7-8,13-14H,1-3,6,9-10H2/t13-/m1/s1 |
InChI-Schlüssel |
CMTVEFDHBHPPAB-CYBMUJFWSA-N |
Isomerische SMILES |
C1CC[C@H](CC2=CC=CC=C2CC1)O |
SMILES |
C1CCC(CC2=CC=CC=C2CC1)O |
Kanonische SMILES |
C1CCC(CC2=CC=CC=C2CC1)O |
Andere CAS-Nummern |
127654-55-1 |
Synonyme |
1,2-benzocyclononen-3-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B145177.png)
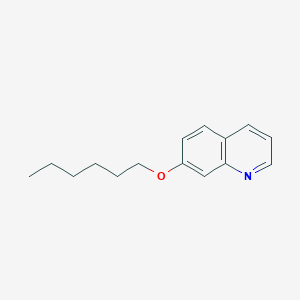
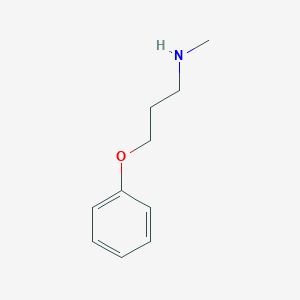
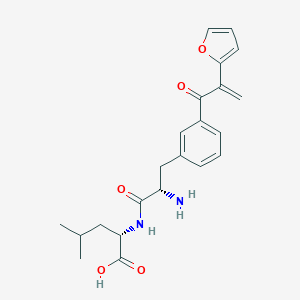
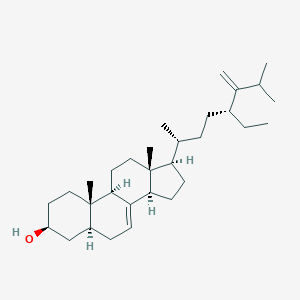
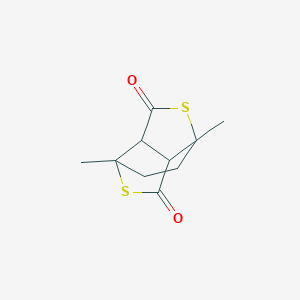
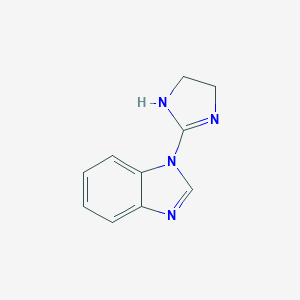
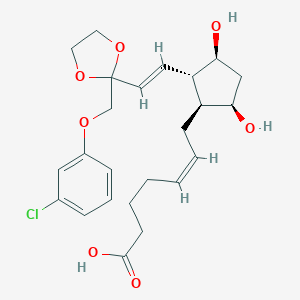
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B145192.png)
